molecular formula C17H21FN2O2 B1304738 Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate CAS No. 306936-98-1

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1304738
CAS No.: 306936-98-1
M. Wt: 304.36 g/mol
InChI Key: DOFUMFWPMFWIGO-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a 4-fluorobenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

    Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached via nucleophilic substitution reactions, where the pyrazole nitrogen acts as a nucleophile attacking the benzyl halide.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the fluorine atom often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(tert-butyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(tert-butyl)-1-(4-bromobenzyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular compound potentially more effective in certain applications compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-6-8-13(18)9-7-12/h6-10H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFUMFWPMFWIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378984
Record name Ethyl 3-tert-butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-98-1
Record name Ethyl 3-tert-butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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